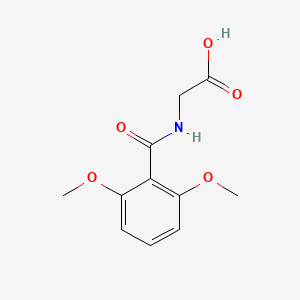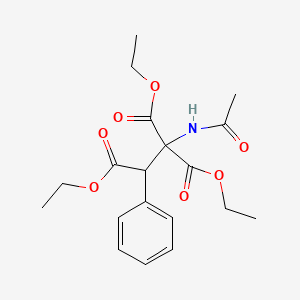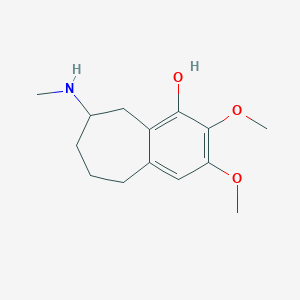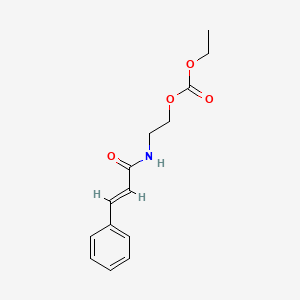
Glycine, N-(2,6-dimethoxybenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(2,6-dimethoxybenzoyl)- is a chemical compound that combines the amino acid glycine with a 2,6-dimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2,6-dimethoxybenzoyl)- typically involves the acylation of glycine with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include the use of an aprotic solvent like dimethylformamide (DMF) and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2,6-dimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the 2,6-dimethoxybenzoyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Glycine, N-(2,6-dimethoxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Glycine, N-(2,6-dimethoxybenzoyl)- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by blocking their active sites or alter receptor function by binding to specific sites . The pathways involved in its action include modulation of neurotransmitter release and inhibition of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(2,4-dimethoxybenzoyl)-
- Glycine, N-(3,5-dimethoxybenzoyl)-
- Glycine, N-(2,6-dichlorobenzoyl)-
Uniqueness
Glycine, N-(2,6-dimethoxybenzoyl)- is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .
Properties
CAS No. |
51579-21-6 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-[(2,6-dimethoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO5/c1-16-7-4-3-5-8(17-2)10(7)11(15)12-6-9(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
QVMMNMPLSVFWOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)

![Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester](/img/structure/B14655125.png)




![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)



